molecular formula C13H18NO7P B1242181 6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid

6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid

Cat. No. B1242181
M. Wt: 331.26 g/mol
InChI Key: ARWNSSBHKYKVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid is a C-nitro compound that is 6-phosphonohexanoic acid in which the phosphono function is esterified with (4-nitrophenyl)methanol;  a phosphonate transition state analogue with affinity for catalytic antibody 7B9. It is a C-nitro compound, a phosphonic ester and a carboxylic acid.

Scientific Research Applications

DNA Sequencing and Hydroxyl Group Protection

  • Fluorescent Protecting Group for DNA Sequencing : A derivative of levulinic acid, which includes 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups. This compound is introduced by reaction with its symmetrical anhydride and can be rapidly removed under mild conditions. It is applicable in a new DNA sequencing method and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).

Aptamer Selection and Biochemistry

  • Polypeptide Aptamer Selection : In vitro selection of polypeptide aptamers to small molecular weight chemicals, including 6-[hydroxy(4-nitrobenzyl)phosphonyl]hexanoic acid, has been conducted from a peptide library of random sequences. New peptide sequences binding to the targets were identified after multiple rounds of selection, demonstrating the compound's relevance in biochemical research (Wang et al., 2011).

Chemical Synthesis and Reactions

  • Synthesis of C3-Modified Carbapenems : In organic synthesis, reactions involving 4-nitrobenzyl derivatives, similar to 6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid, have been explored. For example, the synthesis of C3-modified carbapenems using 4-nitrobenzyl derivatives has been documented, showcasing the utility of similar compounds in the synthesis of pharmaceuticals (Torosyan et al., 2020).

Mechanistic Insights in Chemical Reactions

  • Mechanistic Insights into Metal-Promoted Oxidation : Research into the metal-promoted oxidation of compounds structurally related to 6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid has provided insights into their behavior and potential applications in various chemical processes (Carvalho et al., 2020).

properties

Product Name

6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid

Molecular Formula

C13H18NO7P

Molecular Weight

331.26 g/mol

IUPAC Name

6-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]hexanoic acid

InChI

InChI=1S/C13H18NO7P/c15-13(16)4-2-1-3-9-22(19,20)21-10-11-5-7-12(8-6-11)14(17)18/h5-8H,1-4,9-10H2,(H,15,16)(H,19,20)

InChI Key

ARWNSSBHKYKVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COP(=O)(CCCCCC(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid
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6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid
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6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid
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6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid
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6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid
Reactant of Route 6
6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid

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